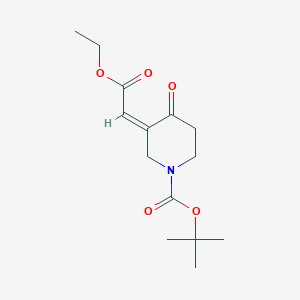

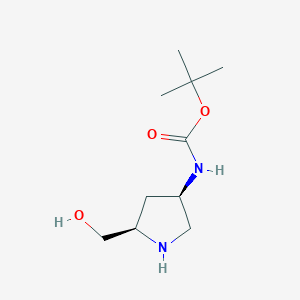

叔丁基 3-(2-乙氧基-2-氧代乙叉基)-4-氧代哌啶-1-羧酸酯

货号 B1141852

CAS 编号:

1395498-37-9

分子量: 283.32

InChI 键:

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Introduction :

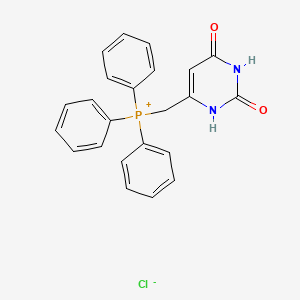

- Tert-Butyl 3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate is a chemical compound that has been studied for its synthesis methods, molecular structure, and various chemical properties.

Synthesis Analysis :

- The synthesis involves starting from tert-butyl 4-oxopiperidine-1-carboxylate, which is reacted with other chemical entities like ethyl cyanomalonate and sulfur to form Schiff base compounds (Çolak et al., 2021).

Molecular Structure Analysis :

- X-ray crystallographic analysis is used to characterize the molecular and crystal structure of these compounds. For instance, one of the compounds studied crystallizes in the monoclinic space group P21/c, exhibiting intramolecular hydrogen bonds which stabilize the molecular structure (Çolak et al., 2021).

Chemical Reactions and Properties :

- The compound has been used in various chemical reactions, such as the preparation of diverse piperidine derivatives and its reaction with L-selectride to give tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (Moskalenko & Boev, 2014; Boev et al., 2015).

Physical Properties Analysis :

- The physical properties such as solubility, melting point, and boiling point are not explicitly detailed in the available literature. However, these properties are generally determined by the compound's molecular structure and bonding.

Chemical Properties Analysis :

- The compound exhibits properties typical of carboxylates and piperidines, including reactions typical of these functional groups. It also shows properties like intramolecular hydrogen bonding, which influences its reactivity and stability (Çolak et al., 2021).

科学研究应用

立体选择性合成及其衍生物

- Boev 等人(2015 年)的研究表明,叔丁基 3-烯丙基-4-氧代哌啶-1-羧酸酯及其衍生物可以立体选择性地合成。他们探索了与 L-选择性还原剂的反应,得到叔丁基 (3R,4S)-3-烯丙基-4-羟基哌啶-1-羧酸酯,该酯在开发新的立体选择性化合物中具有潜在应用 (Boev 等,2015)。

Jak3 抑制剂中间体的合成

- 陈新志(2011 年)报道了叔丁基 4-甲基-3-氧代哌啶-1-羧酸酯的合成,该酯是合成新型蛋白酪氨酸激酶 Jak3 抑制剂的重要中间体。该化合物的合成工艺是一种高效的方法,具有工业规模放大的潜力 (陈新志,2011)。

哌啶衍生物合成

- Moskalenko 和 Boev(2014 年)描述了叔丁基 3-{[叔丁基(二甲基)甲硅烷基]-4-氧代哌啶-1-羧酸酯的合成。当这些化合物与三乙基硅烷和无水 BiBr3 反应时,会环化成与氧杂环稠合的 N-Boc 哌啶衍生物,显示出高立体选择性 (Moskalenko & Boev,2014)。

属性

IUPAC Name |

tert-butyl (3Z)-3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO5/c1-5-19-12(17)8-10-9-15(7-6-11(10)16)13(18)20-14(2,3)4/h8H,5-7,9H2,1-4H3/b10-8- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTPHGMAUQDRTM-NTMALXAHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CN(CCC1=O)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C\1/CN(CCC1=O)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70856758 |

Source

|

| Record name | tert-Butyl (3Z)-3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate | |

CAS RN |

1395498-37-9 |

Source

|

| Record name | tert-Butyl (3Z)-3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

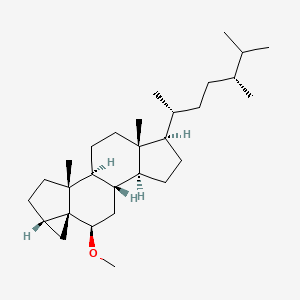

De-Boc-Docetaxel

133524-69-3

![1-(6-Bromobenzo[d][1,3]dioxol-5-yl)propan-2-one](/img/structure/B1141784.png)

![[(1S,2S,10S,11S,13R,14R,15S,17S)-14-(2-Acetyloxyacetyl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] furan-2-carboxylate](/img/structure/B1141786.png)

![N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitrochroman-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B1141791.png)